molecular formula C15H16BrN3O3 B10892580 ethyl 3-[(2-bromo-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-[(2-bromo-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10892580
M. Wt: 366.21 g/mol
InChI Key: QNWPNNNTXVTQFE-UHFFFAOYSA-N
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Description

ETHYL 3-[(2-BROMO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(2-BROMO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the brominated aniline derivative. The bromination of 4-methylaniline is carried out using bromine in the presence of a suitable solvent such as acetic acid. The resulting 2-bromo-4-methylaniline is then reacted with ethyl 1-methyl-1H-pyrazole-5-carboxylate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(2-BROMO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the aniline moiety can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

ETHYL 3-[(2-BROMO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 3-[(2-BROMO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The brominated aniline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

ETHYL 3-[(2-BROMO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    METHYL 3-[(2-BROMO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE: Similar structure but with a methyl ester group instead of an ethyl ester group.

    ETHYL 3-[(2-CHLORO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE: Similar structure but with a chlorine atom instead of a bromine atom.

    ETHYL 3-[(2-BROMO-4-ETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE: Similar structure but with an ethyl group instead of a methyl group on the aniline moiety.

Properties

Molecular Formula

C15H16BrN3O3

Molecular Weight

366.21 g/mol

IUPAC Name

ethyl 5-[(2-bromo-4-methylphenyl)carbamoyl]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C15H16BrN3O3/c1-4-22-15(21)13-8-12(18-19(13)3)14(20)17-11-6-5-9(2)7-10(11)16/h5-8H,4H2,1-3H3,(H,17,20)

InChI Key

QNWPNNNTXVTQFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C=C(C=C2)C)Br

Origin of Product

United States

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